Lipophilicity (LogP) Comparison: Cyclohexyloxy Confers Intermediate Hydrophobicity Suitable for Blood-Brain Barrier Penetration or Organic Solvent Processing
2-Chloro-N-[3-(cyclohexyloxy)propyl]acetamide exhibits a predicted LogP of 1.54, placing it squarely between the more polar methoxy/ethoxy analogs (LogP 0.10–0.77) and the more lipophilic benzyloxy analog (LogP 2.09) [1]. This intermediate hydrophobicity is often optimal for crossing biological membranes (e.g., BBB penetration) while maintaining sufficient aqueous solubility for handling and formulation. The 1.44 log unit increase over the ethoxy analog translates to a theoretical ~27-fold higher partition coefficient into organic phases, which directly impacts extraction efficiency, chromatographic retention, and biological compartment distribution [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | 1.54 |
| Comparator Or Baseline | 2-Chloro-N-(3-methoxypropyl)acetamide: 0.38–0.77 ; 2-Chloro-N-(3-ethoxypropyl)acetamide: 0.10 ; N-[3-(benzyloxy)propyl]-2-chloroacetamide: 2.09 [2] |
| Quantified Difference | +0.77 to +1.44 log units vs. methoxy/ethoxy; -0.55 log units vs. benzyloxy |
| Conditions | In silico predicted values (ACD/Labs or similar algorithms) consistent across vendor databases |
Why This Matters
The specific LogP value of 1.54 positions this compound as a uniquely balanced hydrophobic building block for medicinal chemists optimizing CNS drug candidates or for process chemists requiring predictable organic-aqueous partition behavior.
- [1] ChemSpace. 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide. CSSS00000742070. Accessed April 2026. View Source
- [2] Chembase. N-[3-(benzyloxy)propyl]-2-chloroacetamide. EN300-24604. Accessed April 2026. View Source
